molecular formula C16H24N4O2 B15103159 1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15103159
M. Wt: 304.39 g/mol
InChI Key: LBEPRALITXKEQZ-UHFFFAOYSA-N
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Description

The compound 1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system with three methyl groups at positions 1, 3, and 6. The carboxamide group at position 4 is substituted with a 3-(propan-2-yloxy)propyl chain, which introduces both ether and alkyl functionalities.

Synthetic approaches for such pyrazolo-pyridine carboxamides often involve coupling reactions between activated pyrazolo-pyridine intermediates and alkyl/aryl amines under basic conditions (e.g., K₂CO₃ in DMF) . The presence of multiple methyl groups likely stabilizes the core structure against oxidative metabolism, a feature observed in related N-alkylated pyrazolo derivatives .

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

1,3,6-trimethyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H24N4O2/c1-10(2)22-8-6-7-17-16(21)13-9-11(3)18-15-14(13)12(4)19-20(15)5/h9-10H,6-8H2,1-5H3,(H,17,21)

InChI Key

LBEPRALITXKEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs from literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Activities
Target Compound Pyrazolo[3,4-b]pyridine 1,3,6-Trimethyl; N-(3-(propan-2-yloxy)propyl) ~370.4 High lipophilicity; potential kinase inhibition
6-Isopropyl-1,3-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl) analog Pyrazolo[3,4-b]pyridine 6-Isopropyl; N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl) ~433.5 Enhanced heterocyclic interactions; antiviral
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl analog Pyrazolo[3,4-b]pyridine 3,6-Dimethyl; 1-phenyl; N-(1-ethyl-3-methyl-pyrazol-4-yl) ~428.4 Aromatic binding; possible anti-inflammatory
3-Cyclopropyl-6-(1,3-dimethyl-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl) Pyrazolo[3,4-b]pyridine 3-Cyclopropyl; 4-trifluoromethyl; 6-(dimethyl-pyrazolyl) ~464.3 Electron-withdrawing groups; antimicrobial
4-(4-Amino-1-(fluorochronenyl)ethyl)pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Fluorinated chromene; sulfonamide ~589.1 Kinase inhibition; fluorinated bioisosteres
Triazolothiadiazoles (e.g., 3-pyridyl derivatives) Triazolo[3,4-b]thiadiazole 3-Pyridyl; alkyl/aryl groups ~250–350 Vasodilatory, antimicrobial

Key Observations

Core Heterocycle Influence :

  • Pyrazolo[3,4-b]pyridine derivatives (target compound, ) exhibit planar, rigid cores suitable for stacking interactions with enzyme active sites. In contrast, pyrazolo[3,4-d]pyrimidines (e.g., ) offer additional hydrogen-bonding sites due to the pyrimidine ring, enhancing affinity for ATP-binding pockets in kinases .
  • Triazolothiadiazoles () lack the pyridine/pyrimidine nitrogen atoms but include sulfur, which may confer distinct electronic properties and bioactivity (e.g., vasodilation).

Substituent Effects: Lipophilicity: The target compound’s 3-(propan-2-yloxy)propyl chain increases solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl in ). However, it is less lipophilic than trifluoromethyl-containing analogs (logP ~3.5 vs. ~4.2) . Fluorinated groups () enhance metabolic stability and binding via hydrophobic/electrostatic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , utilizing carboxamide coupling under mild conditions. In contrast, fluorinated analogs () require specialized reagents (e.g., boronic acids, Pd catalysts), increasing complexity .

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